molecular formula C16H17NO2S B5647260 5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione

5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione

Cat. No.: B5647260
M. Wt: 287.4 g/mol
InChI Key: HTOHPMMIJSMGHU-UHFFFAOYSA-N
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Description

5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione is a complex organic compound featuring a cyclohexane ring substituted with a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzo[d]thiazole with cyclohexane-1,3-dione under controlled conditions. The reaction may be facilitated by catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as microwave-assisted synthesis, which enhances reaction rates and efficiency. The use of green chemistry principles, such as catalyst-free conditions and environmentally benign solvents, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds. These products have significant implications in medicinal chemistry and material science .

Scientific Research Applications

5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The thiazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, influencing cellular functions and therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives such as:

Uniqueness

What sets 5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione apart is its unique cyclohexane-1,3-dione substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,5-dimethyl-2-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-16(2)8-11(18)14(12(19)9-16)15-17(3)10-6-4-5-7-13(10)20-15/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOHPMMIJSMGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C2N(C3=CC=CC=C3S2)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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